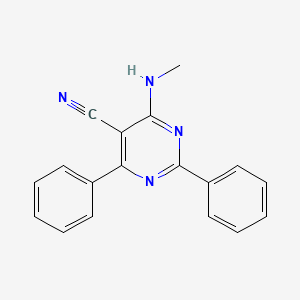

4-(Methylamino)-2,6-diphenylpyrimidine-5-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

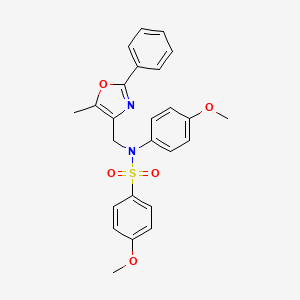

“4-(Methylamino)-2,6-diphenylpyrimidine-5-carbonitrile” is a complex organic compound. It contains a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It also contains a methylamino group, which is a functional group consisting of a methyl group attached to an amino group .

Molecular Structure Analysis

The molecular structure of this compound would be based on the pyrimidine ring, with the phenyl, methylamino, and carbonitrile groups attached at the 2, 4, and 5 positions respectively. The exact structure would depend on the specific orientations and conformations of these groups .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amino and nitrile groups might make it more soluble in polar solvents.

Scientific Research Applications

Synthesis and Antibacterial Activity

- A Novel Synthesis Approach : 4-Amino-6-aryl-2-phenyl pyrimidine-5-carbonitrile derivatives, closely related to 4-(Methylamino)-2,6-diphenylpyrimidine-5-carbonitrile, were synthesized using a one-pot, three-component reaction. This process utilized magnetic nano Fe3O4 particles as a catalyst and was conducted under solvent-free conditions. The resulting derivatives were then converted into 3-Amino-6-aryl-2-phenylpyrazolo[3,4-d]pyrimidine derivatives, demonstrating an efficient and environmentally friendly reaction method. These derivatives exhibited notable antibacterial activity (Rostamizadeh et al., 2013).

Synthesis of Bioactive Heterocycles

- Building Blocks for Heterocycles : Another derivative, 6-amino-4-(2-chloro-5-nitrophenyl)-3-methyl-1,4-dihydropyrano[2,3- c ]pyrazole-5-carbonitrile, was used as a building block for synthesizing new heterocycles including pyrimidinone, oxazinone, and iminopyrimidine. These compounds, characterized using various spectral techniques, showed potent antimicrobial activity (El-ziaty et al., 2018).

Three-Component Synthesis Method

- Efficient Synthesis of Triazolo and Pyrimidine Derivatives : A simple and convenient method was developed for synthesizing new 2-amino-5-hydroxy-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitriles and 2-(cyanoamino)-4-hydroxypyrimidine-5-carbonitriles. This three-component condensation process involved aromatic aldehydes, ethyl cyanoacetate, and either 3,5-diamino-1,2,4-triazole or cyanoguanidine hydrochloride in alkaline ethanol (Ranjbar‐Karimi et al., 2010).

Chemical Transformations for Novel Compounds

- Exploring Amino Group Transformations : 4-(4-Aminophenyl)-2,6-diphenylpyrimidine underwent various transformations at its amino group, leading to the creation of several derivatives, including N-(2,4-dinitrophenyl) and N-acyl derivatives, and substituted quinazolines containing a 2,4,6-triphenylpyrimidine fragment. These transformations showcase the chemical versatility of the compound (Harutyunyan et al., 2020).

Antimicrobial Activity Studies

Synthesis of Antimicrobial Agents : Various substituted-N-(5-cyanopyrimidin-4yl)benzamides, synthesized from 4-Aminopyrimidine-5-carbonitrile, demonstrated significant antimicrobial and antioxidant activities. These findings highlight the potential use of these compounds in medical applications (Lavanya et al., 2010).

Pyrimidines and Condensed Pyrimidines : A study involving the synthesis of new pyrimidines and condensed pyrimidines showed these compounds' effectiveness against both Gram-positive and Gram-negative bacteria. This research underlines the significance of these compounds in developing new antimicrobial agents (Abdelghani et al., 2017).

Application in Photopolymerization Processes

- Monitoring Photopolymerization : A study demonstrated the effectiveness of 2-amino-4,6-diphenyl-pyridine-3-carbonitrile derivatives as fluorescent molecular sensors in monitoring photopolymerization processes. These derivatives also showed potential as long-wavelength co-initiators for diphenyliodonium salts initiators in photopolymerization, underscoring their dual utility in industrial applications (Ortyl et al., 2019).

Mechanism of Action

Future Directions

properties

IUPAC Name |

4-(methylamino)-2,6-diphenylpyrimidine-5-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N4/c1-20-18-15(12-19)16(13-8-4-2-5-9-13)21-17(22-18)14-10-6-3-7-11-14/h2-11H,1H3,(H,20,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXCYHNBEQARRGY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC(=NC(=C1C#N)C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2,5-dimethoxybenzamide](/img/structure/B2367470.png)

![8-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-7-(4-chlorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2367475.png)

![2-Chloro-N-[6-(2-methylpropoxy)pyridin-3-yl]propanamide](/img/structure/B2367476.png)

![N-({[(2,4-dichlorobenzyl)oxy]amino}methylene)-3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole-1(4H)-carboxamide](/img/structure/B2367481.png)

![[(1-Cyano-1-cyclopropylethyl)carbamoyl]methyl 4-[(2-cyanoethyl)sulfamoyl]benzoate](/img/structure/B2367482.png)

![3-(Benzyloxy)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2367483.png)

![N-[(4-chlorophenyl)methyl]-2-({1-ethyl-6-[(furan-2-yl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2367488.png)